1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea, also known as PSNCBAM-1, is a diarylurea derivative that has garnered significant interest in the field of cannabinoid research. [, ] This compound acts as a negative allosteric modulator of the cannabinoid CB1 receptor, a key protein involved in various physiological processes within the central nervous system. [, ] Unlike orthosteric antagonists, which directly block the cannabinoid binding site, PSNCBAM-1 binds to a distinct allosteric site on the CB1 receptor, thereby influencing its signaling properties. [, ] This unique mechanism of action has positioned PSNCBAM-1 as a valuable tool for investigating the complexities of the endocannabinoid system and its therapeutic potential. [, ]
PSNCBAM-1 exerts its effects by binding to an allosteric site on the CB1 receptor, distinct from the orthosteric site where cannabinoids like WIN55,212-2 and CP55940 bind. [] This binding interaction leads to negative allosteric modulation, meaning it reduces the efficacy of CB1 receptor agonists. [, ] Specifically, PSNCBAM-1 has been shown to:
Given its unique pharmacological profile, PSNCBAM-1 has emerged as a valuable research tool for investigating the complexities of the endocannabinoid system and its therapeutic potential. [] Key applications include:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7